molecular formula C8H6BrNS2 B8554921 7-Bromo-2-methylsulfanyl-1,3-benzothiazole

7-Bromo-2-methylsulfanyl-1,3-benzothiazole

Cat. No.: B8554921
M. Wt: 260.2 g/mol
InChI Key: WUMJEDVBUABLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-methylsulfanyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H6BrNS2 and its molecular weight is 260.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6BrNS2

Molecular Weight

260.2 g/mol

IUPAC Name

7-bromo-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3

InChI Key

WUMJEDVBUABLJH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (67 mg, 0.49 mmol) was added to a solution of 7-bromo-1,3-benzothiazole-2(3H)-thione (100 mg, 0.41 mmol) in DMF (5 mL). The mixture was stirred at room temperature for 30 min. Methyl iodide (25 μL, 0.41 mmol) was added and the resulting mixture was stirred at room temperature for 30 min. EtOAc was added the separated organic fraction was washed with water and brine, dried over sodium sulfate, and concentrated. The title compound thus obtained was used without further purification. MS (ESI): 260.34, 262.32 [M+H]+; HPLC tR=1.54 min (HPLC: Anayltical—2 min).
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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